molecular formula C15H20BrFN2O4 B6189460 tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate CAS No. 2680539-48-2

tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate

Cat. No. B6189460
CAS RN: 2680539-48-2
M. Wt: 391.2
InChI Key:
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Description

Tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate (TBFPC) is a synthetic compound that has garnered attention in recent years for its potential applications in a variety of scientific fields. TBFPC is a small molecule that has a variety of functional groups, making it a useful reagent for a variety of reactions. As an organobromide, TBFPC is particularly useful for the synthesis of other compounds, making it an important reagent in organic synthesis. It has also been studied for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry. In

Scientific Research Applications

Tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of cancer and other diseases. In materials science, this compound has been studied as a potential precursor for the synthesis of nanomaterials and other advanced materials. In biochemistry, this compound has been studied as a potential inhibitor of enzymes involved in the metabolism of drugs.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs. In addition, this compound has been shown to bind to certain proteins, suggesting that it may have other biological activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, preliminary studies suggest that the compound may have anti-cancer and anti-inflammatory properties. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, suggesting that it may have potential applications in drug development.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate in laboratory experiments include its low cost and its availability in a variety of forms. In addition, this compound is relatively stable and can be stored for extended periods of time. The main limitation of this compound is that it is a relatively new compound, and its precise mechanism of action is not yet fully understood.

Future Directions

Given the potential applications of tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate, there are many possible future directions for research. One potential direction is to further explore the biochemical and physiological effects of this compound, as this could lead to the development of new drugs or other treatments. Another possible direction is to investigate the potential applications of this compound in materials science, as this could lead to the development of new nanomaterials and other advanced materials. Additionally, further research into the mechanism of action of this compound could lead to a better understanding of its potential applications in medicinal chemistry and biochemistry. Finally, further research into the synthesis of this compound could lead to more efficient and cost-effective methods for its production.

Synthesis Methods

Tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate can be synthesized via a variety of methods. One of the most common methods is a three-step synthesis involving a nucleophilic substitution reaction, followed by a condensation reaction, and then an oxidation reaction. The first step involves the reaction of a pyridine derivative with a bromine-containing compound, such as 5-bromo-3-fluoropyridine. This reaction yields an intermediate compound, which is then reacted with a tert-butoxycarbonyl compound in a condensation reaction. The final step is an oxidation reaction, which yields the desired product, this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate involves the protection of the amine group, bromination, and carbamate formation.", "Starting Materials": [ "5-bromo-3-fluoropyridine", "tert-butylamine", "di-tert-butyl dicarbonate", "potassium carbonate", "acetonitrile", "sodium bromide", "hydrogen peroxide", "water" ], "Reaction": [ "Protection of the amine group: 5-bromo-3-fluoropyridine is reacted with di-tert-butyl dicarbonate and potassium carbonate in acetonitrile to form tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)carbamate.", "Bromination: tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)carbamate is reacted with sodium bromide and hydrogen peroxide in water to form tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-bromoacetamide.", "Carbamate formation: tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-bromoacetamide is reacted with tert-butylamine and di-tert-butyl dicarbonate in acetonitrile to form tert-butyl N-(5-bromo-3-fluoropyridin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate." ] }

CAS RN

2680539-48-2

Molecular Formula

C15H20BrFN2O4

Molecular Weight

391.2

Purity

95

Origin of Product

United States

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